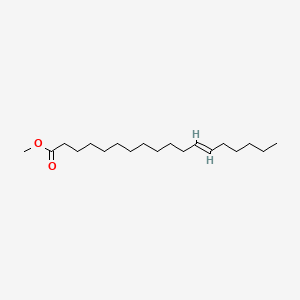
12-Octadecenoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRANS-12-OCTADECENOIC ACID METHYL ESTER, also known as methyl trans-12-octadecenoate, is a fatty acid methyl ester. It is a derivative of octadecenoic acid, which is an unsaturated fatty acid. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-12-OCTADECENOIC ACID METHYL ESTER typically involves the esterification of trans-12-octadecenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In industrial settings, the production of TRANS-12-OCTADECENOIC ACID METHYL ESTER is often achieved through the transesterification of vegetable oils or animal fats. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
TRANS-12-OCTADECENOIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed for the reduction of the double bond.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides, and other oxygenated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amino esters, alkoxy esters, and other substituted derivatives.
Scientific Research Applications
TRANS-12-OCTADECENOIC ACID METHYL ESTER has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: Studied for its role in cell membrane structure and function due to its unsaturated nature.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Used as a biodiesel component and as a raw material in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of TRANS-12-OCTADECENOIC ACID METHYL ESTER involves its interaction with cell membranes and enzymes. The unsaturated double bond in the molecule allows it to integrate into cell membranes, affecting their fluidity and function. Additionally, the compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that exert anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
CIS-12-OCTADECENOIC ACID METHYL ESTER: The cis isomer of the compound, which has different physical and chemical properties due to the configuration of the double bond.
METHYL OLEATE: Another unsaturated fatty acid methyl ester with a double bond at the 9th position.
METHYL LINOLEATE: A polyunsaturated fatty acid methyl ester with two double bonds at the 9th and 12th positions.
Uniqueness
TRANS-12-OCTADECENOIC ACID METHYL ESTER is unique due to its trans configuration, which imparts different physical properties compared to its cis isomer. The trans configuration results in a more linear structure, leading to higher melting points and different reactivity in chemical reactions.
Properties
Molecular Formula |
C19H36O2 |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl (E)-octadec-12-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3/b8-7+ |
InChI Key |
LMWAESDDOGRMOK-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCC/C=C/CCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















